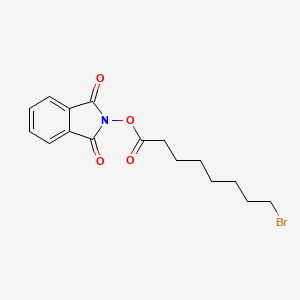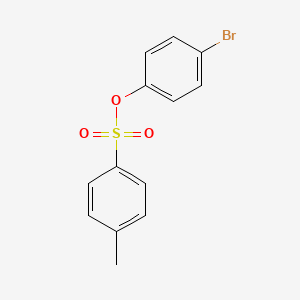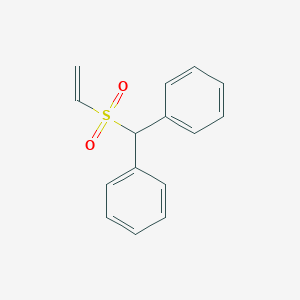
4-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate is a complex organic compound with the molecular formula C₁₆H₂₀BNO₄. It is characterized by the presence of a cyano group, a dioxaborolane ring, and an acetate ester. This compound is of significant interest in organic synthesis and materials science due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate typically involves the following steps:
Formation of the Boronate Ester: The dioxaborolane ring is introduced through a reaction between an aryl halide and bis(pinacolato)diboron in the presence of a palladium catalyst and a base. This step forms the boronate ester intermediate.
Introduction of the Cyano Group: The cyano group is usually introduced via a nucleophilic substitution reaction, where a suitable leaving group on the aromatic ring is replaced by a cyano group.
Acetylation: The final step involves the acetylation of the benzyl alcohol derivative to form the acetate ester. This is typically achieved using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the cyano group can yield primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are typically employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the coupling partner used.
Scientific Research Applications
4-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Materials Science: The compound is used in the development of advanced materials, including polymers and electronic materials, due to its ability to undergo various functionalization reactions.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly as a building block for bioactive molecules.
Biological Research: The compound is used in the synthesis of probes and ligands for studying biological systems.
Mechanism of Action
The mechanism of action of 4-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate depends on its application. In organic synthesis, its reactivity is primarily governed by the presence of the boronate ester and cyano groups, which can participate in various coupling and substitution reactions. In biological systems, the compound’s effects would depend on the specific molecular targets and pathways it interacts with, which are determined by the structure of the final bioactive molecule synthesized from it.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Similar structure but with a hydroxyl group instead of an acetate ester.
4-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: Contains a carboxylic acid group instead of an acetate ester.
4-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol: Features a hydroxyl group instead of an acetate ester.
Uniqueness
The presence of the acetate ester in 4-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate provides unique reactivity compared to its analogs. This functional group can undergo hydrolysis, transesterification, and other reactions that are not possible with the hydroxyl or carboxylic acid analogs, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
[4-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO4/c1-11(19)20-10-13-7-6-12(9-18)8-14(13)17-21-15(2,3)16(4,5)22-17/h6-8H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFNJAILDKDPIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C#N)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(R)-2-Methyl-N-[(1S)-1-phenylbut-3-EN-1-YL]propane-2-sulfinamide](/img/structure/B8265869.png)


![Tert-butyl N-[(3S)-1-ethylpiperidin-3-YL]carbamate](/img/structure/B8265889.png)



